molecular formula C26H24N4O3S B2817246 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476642-21-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2817246
CAS No.: 476642-21-4
M. Wt: 472.56
InChI Key: HCCTZOHTNWMTHJ-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
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Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a complex organic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzimidazole moiety, which contributes significantly to its biological properties. The synthesis typically involves:

  • Formation of the Benzimidazole Core : This is achieved through the cyclization of o-phenylenediamine with suitable aldehydes or carboxylic acid derivatives under acidic conditions.
  • Functionalization : The compound is further modified to introduce the diallylsulfamoyl group at the 4-position.

Anticancer Properties

Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds derived from benzimidazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have been reported to inhibit proliferation in human cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa. Key findings include:

  • Broad-Spectrum Activity : Studies indicate that benzimidazole derivatives can exhibit both bactericidal and bacteriostatic effects, with some compounds demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting α-glucosidase, which is crucial in carbohydrate metabolism. Research highlights include:

  • Kinetic Studies : Kinetic evaluations suggest that certain derivatives act as non-competitive inhibitors of α-glucosidase, with binding affinity confirmed through molecular docking studies .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The benzimidazole moiety facilitates binding to enzyme active sites or allosteric sites, leading to inhibition of enzymatic activity.
  • Cellular Uptake and Accumulation : The lipophilic nature of the compound enhances its cellular uptake, allowing it to exert effects at lower concentrations.

Case Study 1: Anticancer Activity

A study conducted on a series of benzimidazole derivatives revealed that compounds with similar structures to this compound showed significant cytotoxicity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of 3.5 µM, indicating strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Notably, one derivative demonstrated an MIC of 5 µg/mL against both strains, highlighting the promise of these compounds in treating infections caused by resistant bacteria .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-3-17-30(18-4-2)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-6-5-9-21(22)25-27-23-11-7-8-12-24(23)28-25/h3-16H,1-2,17-18H2,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCTZOHTNWMTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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